molecular formula C16H21NO4 B14600012 Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate CAS No. 61209-78-7

Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate

Cat. No.: B14600012
CAS No.: 61209-78-7
M. Wt: 291.34 g/mol
InChI Key: VNNXWVPQNSPYQZ-UHFFFAOYSA-N
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Description

Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ester groups at the 2 and 3 positions, a methyl group at the 1 position, and a phenyl group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Uniqueness: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61209-78-7

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-17-10-9-12(11-7-5-4-6-8-11)13(15(18)20-2)14(17)16(19)21-3/h4-8,12-14H,9-10H2,1-3H3

InChI Key

VNNXWVPQNSPYQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1C(=O)OC)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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